![molecular formula C11H12N4O B14668889 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one CAS No. 36120-38-4](/img/structure/B14668889.png)
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of azepino-fused heterocycles, which are known for their diverse biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one can be achieved through several synthetic approaches. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of a pteridine derivative with an azepine precursor under acidic or basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
Compared to these similar compounds, 7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one stands out due to its unique pteridine-fused structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
36120-38-4 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]pteridin-12-one |
InChI |
InChI=1S/C11H12N4O/c16-11-9-10(13-6-5-12-9)14-8-4-2-1-3-7-15(8)11/h5-6H,1-4,7H2 |
InChI-Schlüssel |
GTGZNNFPMCVGMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=NC=CN=C3C(=O)N2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


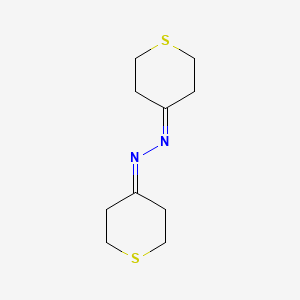
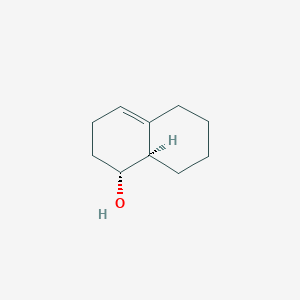
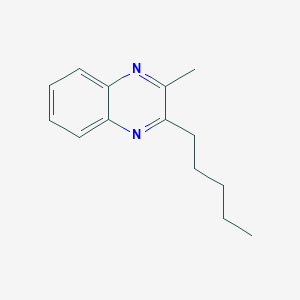
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
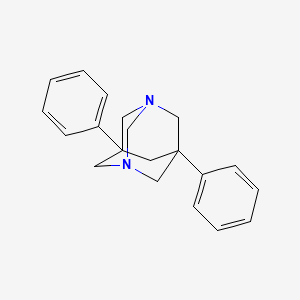

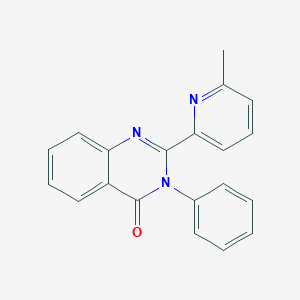
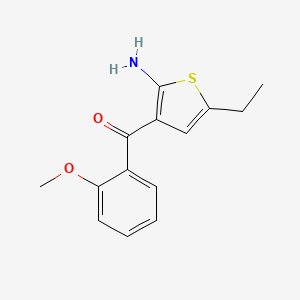
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
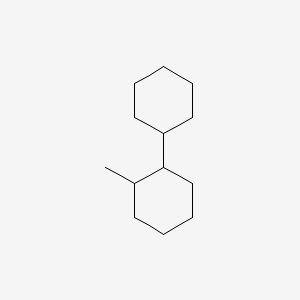
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)
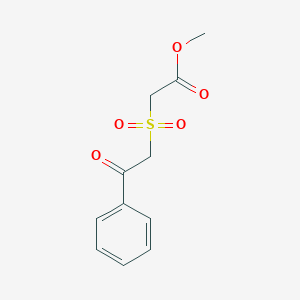

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
